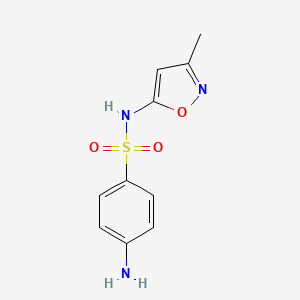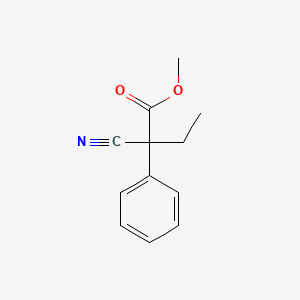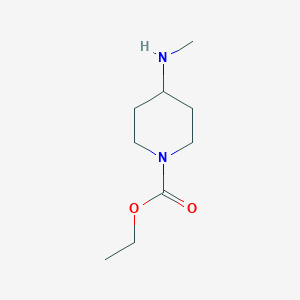
Isosulfamethoxazole
Overview
Description
Isosulfamethoxazole is a sulfonamide antibiotic that is structurally similar to sulfamethoxazole. It is primarily used to treat bacterial infections by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. This compound is effective against a broad spectrum of gram-positive and gram-negative bacteria.
Mechanism of Action
Target of Action
Isosulfamethoxazole is a bacteriostatic sulfonamide antibiotic that interferes with folic acid synthesis in susceptible bacteria . The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is necessary for bacterial growth and division .
Mode of Action
This compound, being a structural analog of para-aminobenzoic acid (PABA), competes with PABA to bind to dihydropteroate synthetase . By inhibiting this enzyme, this compound prevents the conversion of PABA and dihydropteroate diphosphate to dihydrofolic acid, or dihydrofolate . This results in the inhibition of bacterial folic acid synthesis, thereby preventing the growth and division of bacteria .
Biochemical Pathways
The action of this compound affects the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division . By inhibiting the synthesis of dihydrofolic acid, this compound disrupts two consecutive steps in the biosynthesis of nucleic acids and proteins . This disruption in the biochemical pathways leads to the bacteriostatic effect of this compound .
Pharmacokinetics
This compound is well-absorbed when administered orally . It distributes into most body tissues as well as into sputum, vaginal fluid, and middle ear fluid . About 70% of the drug is bound to plasma proteins . This compound is metabolized in the liver through hepatic acetylation and glucuronidation . The elimination half-life of this compound is approximately 10 hours, and it is excreted primarily through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and division . By preventing the synthesis of folic acid, a crucial component for the production of nucleic acids and proteins, this compound effectively halts the proliferation of susceptible bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH has a significant impact on the adsorption of this compound . Moreover, the presence of microplastics in the environment can affect the fate and risk of this compound, as microplastics can serve as carriers that adsorb and enrich this compound . Furthermore, microbial degradation plays a major role in the removal of this compound from the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isosulfamethoxazole involves the reaction of 4-aminobenzenesulfonamide with 5-methylisoxazole. The process typically includes the following steps:
Nitration: 4-aminobenzenesulfonamide is nitrated to form 4-nitrobenzenesulfonamide.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminobenzenesulfonamide.
Coupling: The 4-aminobenzenesulfonamide is then coupled with 5-methylisoxazole under acidic conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: The crude product is purified using crystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Isosulfamethoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Isosulfamethoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sulfonamide chemistry and reaction mechanisms.
Biology: It serves as a tool to investigate bacterial resistance mechanisms and the role of folic acid synthesis in bacterial growth.
Medicine: It is used in the development of new antibiotics and in combination therapies to enhance antibacterial efficacy.
Industry: It is employed in the formulation of antibacterial agents for use in pharmaceuticals and personal care products.
Comparison with Similar Compounds
Isosulfamethoxazole is similar to other sulfonamide antibiotics such as sulfamethoxazole, sulfadiazine, and sulfisoxazole. it has unique properties that make it distinct:
Sulfamethoxazole: Both compounds inhibit folic acid synthesis, but this compound has a different isomeric structure, which may affect its pharmacokinetics and potency.
Sulfadiazine: While both are used to treat bacterial infections, sulfadiazine is often used in combination with pyrimethamine for treating toxoplasmosis.
Sulfisoxazole: This compound is used primarily for urinary tract infections and has a different spectrum of activity compared to this compound.
Properties
IUPAC Name |
4-amino-N-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-6-10(16-12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6,13H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLGZYOVYFTAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300825 | |
| Record name | 5-Sulfanilamido-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17103-52-5 | |
| Record name | 5-Sulfanilamido-3-methylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17103-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isosulfamethoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017103525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Sulfanilamido-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOSULFAMETHOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3XMP53EZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]](/img/structure/B1588969.png)










![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)


